molecular formula C25H33NO3 B4080900 N-(2,2-DIMETHYLOXAN-4-YL)-3-PHENYL-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANAMIDE

N-(2,2-DIMETHYLOXAN-4-YL)-3-PHENYL-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANAMIDE

Cat. No.: B4080900
M. Wt: 395.5 g/mol
InChI Key: TYLTWIVYGAQIHR-UHFFFAOYSA-N
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Description

N-(2,2-DIMETHYLOXAN-4-YL)-3-PHENYL-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANAMIDE is a complex organic compound with a unique structure that includes a dimethyloxane ring, a phenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-DIMETHYLOXAN-4-YL)-3-PHENYL-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANAMIDE typically involves multiple steps. One common route starts with the reaction of 2,2-dimethyloxane-4-carbaldehyde with ethyl cyanoacetate to form ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)prop-2-enoate. This intermediate is then reacted with isopropylmagnesium bromide to yield ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)-4-methylpentanoate. The ester group is subsequently eliminated to form 3-(2,2-dimethyloxan-4-yl)-4-methylpentanenitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-DIMETHYLOXAN-4-YL)-3-PHENYL-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert nitrile groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and oxane rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various amines, oxides, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2,2-DIMETHYLOXAN-4-YL)-3-PHENYL-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,2-DIMETHYLOXAN-4-YL)-3-PHENYL-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2-DIMETHYLOXAN-4-YL)-3-PHENYL-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific research applications.

Properties

IUPAC Name

N-(2,2-dimethyloxan-4-yl)-3-phenyl-3-(4-propan-2-yloxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33NO3/c1-18(2)29-22-12-10-20(11-13-22)23(19-8-6-5-7-9-19)16-24(27)26-21-14-15-28-25(3,4)17-21/h5-13,18,21,23H,14-17H2,1-4H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLTWIVYGAQIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(CC(=O)NC2CCOC(C2)(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,2-DIMETHYLOXAN-4-YL)-3-PHENYL-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANAMIDE
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N-(2,2-DIMETHYLOXAN-4-YL)-3-PHENYL-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANAMIDE
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N-(2,2-DIMETHYLOXAN-4-YL)-3-PHENYL-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANAMIDE
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N-(2,2-DIMETHYLOXAN-4-YL)-3-PHENYL-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANAMIDE
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N-(2,2-DIMETHYLOXAN-4-YL)-3-PHENYL-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANAMIDE
Reactant of Route 6
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N-(2,2-DIMETHYLOXAN-4-YL)-3-PHENYL-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANAMIDE

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